![molecular formula C16H16Cl2N4 B14352835 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride CAS No. 92534-75-3](/img/structure/B14352835.png)
3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their utility in various chemical reactions, particularly in the synthesis of azo dyes. The compound is characterized by the presence of two diazonium groups attached to a biphenyl structure with four methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine. The process begins with the nitration of 3,3’,5,5’-Tetramethylbiphenyl to introduce nitro groups, followed by reduction to form the corresponding diamine. The diamine is then treated with nitrous acid under acidic conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Halogenated biphenyls, hydroxylated biphenyls, and aminated biphenyls.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diamine.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other organic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in diagnostic assays and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetramethylbenzidine: A related compound used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA).
Benzidine: A carcinogenic compound historically used in dye synthesis, now largely replaced by safer alternatives.
o-Phenylenediamine: Another aromatic diamine used in various chemical applications.
Uniqueness
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-bis(diazonium) dichloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of four methyl groups on the biphenyl core enhances its stability and reactivity compared to other diazonium salts.
Propiedades
Número CAS |
92534-75-3 |
|---|---|
Fórmula molecular |
C16H16Cl2N4 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
4-(4-diazonio-3,5-dimethylphenyl)-2,6-dimethylbenzenediazonium;dichloride |
InChI |
InChI=1S/C16H16N4.2ClH/c1-9-5-13(6-10(2)15(9)19-17)14-7-11(3)16(20-18)12(4)8-14;;/h5-8H,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
QOSAVXPFQCGJAX-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CC(=C1[N+]#N)C)C2=CC(=C(C(=C2)C)[N+]#N)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


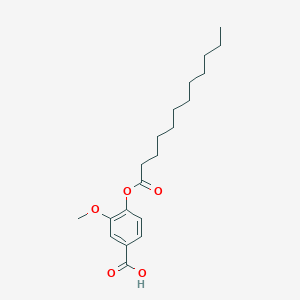
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

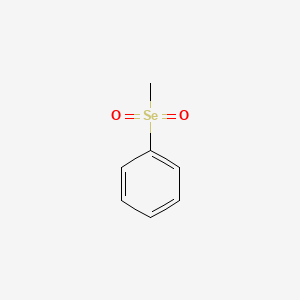
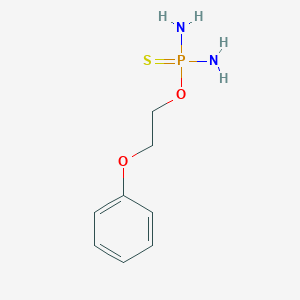
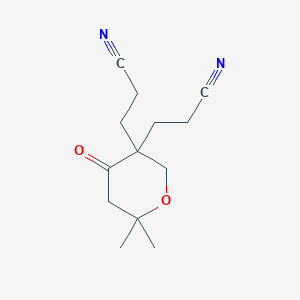
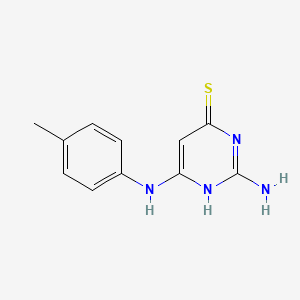

![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
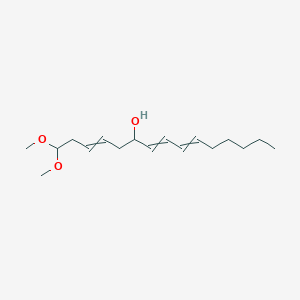
![3,4,7,8-Tetrahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B14352813.png)
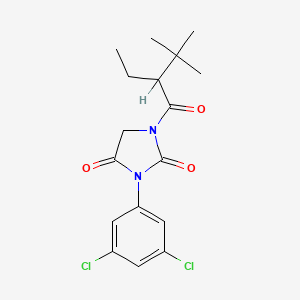
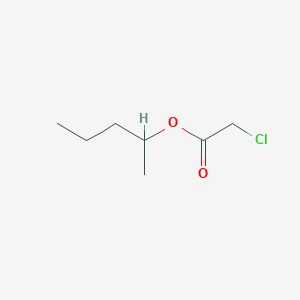
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)
